![molecular formula C20H19NO5S B6520760 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide CAS No. 896317-65-0](/img/structure/B6520760.png)
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
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Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide (BSFMA) is a synthetic compound that has been studied for its potential applications in scientific research. BSFMA is a small molecule that is soluble in a variety of organic solvents and has been used in a wide range of laboratory experiments. BSFMA has been studied for its potential use as a drug, as a reagent for chemical synthesis, and as a tool for biochemical and physiological research.
Scientific Research Applications
- Targeting Tubulin : The benzamide moiety in this compound suggests potential as a tubulin-binding agent. Researchers have explored its anti-cancer properties by inhibiting microtubule assembly, which could lead to novel chemotherapeutic agents .
- Antibacterial Activity : Analogues containing furan and pyrazole scaffolds have been synthesized, some of which exhibit antibacterial activity. Investigating the structure-activity relationship (SAR) of these derivatives could provide insights for drug design .
- Building Blocks : The benzenesulfonyl group and furan ring make this compound a versatile building block. It can participate in various reactions, such as nucleophilic substitution, oxidation, and cyclization. Researchers have used it to construct complex molecules .
- Functional Polymers : The furan-2-yl group can serve as a functional unit in polymer synthesis. Researchers have explored its incorporation into polymers for applications like drug delivery, sensors, and optoelectronics .
- Bioorthogonal Chemistry : The benzenesulfonyl group can be selectively modified under mild conditions. Researchers have used it for bioconjugation and labeling of biomolecules, enabling precise studies of cellular processes .
- Furan Photochemistry : The furan ring absorbs UV light, leading to photochemical reactions. Researchers have studied its excited-state behavior, including ring-opening reactions and photoisomerization .
- Detection and Sensing : The unique combination of functional groups in this compound could be exploited for selective detection of specific analytes. Researchers have explored its use in chemical sensors and assays .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Bioconjugation and Labeling
Photophysics and Photochemistry
Analytical Chemistry
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-16-8-5-7-15(13-16)20(22)21-14-19(18-11-6-12-26-18)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOVAVXCHIKGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide |
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